molecular formula C7H6Br2N2O B13141780 2-Amino-4,5-dibromobenzamide

2-Amino-4,5-dibromobenzamide

Cat. No.: B13141780
M. Wt: 293.94 g/mol
InChI Key: PKSSLXULVILJFO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-4,5-dibromobenzamide involves the direct bromination of 2-aminobenzamide using N-bromosuccinimide in a chloroform-carbon tetrachloride mixture at room temperature for 3 hours . This method yields the desired compound with high purity and efficiency.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar bromination techniques. The use of environmentally friendly catalysts and solvents is preferred to minimize waste and reduce environmental impact. The process typically involves the use of large reactors and continuous monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-dibromobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imine derivatives.

Common Reagents and Conditions

    N-Bromosuccinimide: Used for bromination reactions.

    Chloroform-Carbon Tetrachloride Mixture: Solvent for bromination.

    Boric Acid: Catalyst for condensation reactions.

Major Products Formed

    Substituted Benzamides: Formed through nucleophilic substitution.

    Imine Derivatives: Formed through condensation reactions with aldehydes or ketones.

Scientific Research Applications

2-Amino-4,5-dibromobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dibromobenzamide involves its interaction with specific molecular targets. For example, as a Factor Xa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, thereby inhibiting blood coagulation . The presence of bromine atoms enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromobenzamide: Another halogenated benzamide with similar properties but only one bromine atom.

    2-Aminobenzamide: The parent compound without any halogenation.

Uniqueness

2-Amino-4,5-dibromobenzamide is unique due to the presence of two bromine atoms, which significantly enhance its reactivity and potential applications compared to its mono-brominated or non-halogenated counterparts. The dual bromination also provides additional sites for further functionalization, making it a versatile compound for various chemical and biological studies.

Properties

Molecular Formula

C7H6Br2N2O

Molecular Weight

293.94 g/mol

IUPAC Name

2-amino-4,5-dibromobenzamide

InChI

InChI=1S/C7H6Br2N2O/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H2,11,12)

InChI Key

PKSSLXULVILJFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)N)C(=O)N

Origin of Product

United States

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